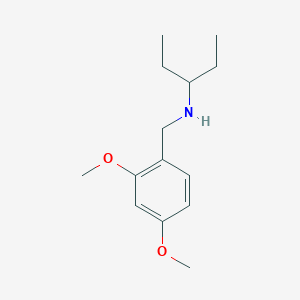
N-(3-nitrobenzyl)cycloheptanamine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(3-nitrobenzyl)cycloheptanamine, commonly known as NBC, is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. NBC is a derivative of cycloheptanamine, which is a cyclic amine that has been used in the synthesis of various pharmaceuticals and biologically active compounds. The nitrobenzyl group attached to the cycloheptanamine molecule makes NBC a potent photoactivatable compound that can be used in a wide range of applications.
科学的研究の応用
NBC has been extensively studied for its potential applications in various fields such as neuroscience, pharmacology, and biochemistry. One of the primary applications of NBC is in the study of ion channels and receptors. NBC can be used as a photoactivatable ligand that can selectively bind to specific ion channels or receptors. Upon exposure to light, the nitrobenzyl group attached to NBC undergoes a photochemical reaction, resulting in the release of the ligand from the receptor or ion channel. This allows researchers to study the function and properties of these proteins in a controlled manner.
作用機序
The mechanism of action of NBC involves its ability to act as a photoactivatable ligand. When exposed to light, the nitrobenzyl group attached to NBC undergoes a photochemical reaction, resulting in the release of the ligand from the receptor or ion channel. This allows researchers to study the function and properties of these proteins in a controlled manner.
Biochemical and Physiological Effects:
The biochemical and physiological effects of NBC depend on the specific receptor or ion channel it binds to. NBC has been shown to selectively bind to various receptors such as the GABA-A receptor, glycine receptor, and glutamate receptor. The binding of NBC to these receptors can modulate their function, leading to changes in synaptic transmission and neuronal excitability.
実験室実験の利点と制限
One of the primary advantages of NBC is its photoactivatable nature, which allows researchers to control the timing and location of ligand release. This can be particularly useful in the study of ion channels and receptors, where precise control over ligand binding and release is essential. However, NBC also has some limitations, such as its potential toxicity and the need for specialized equipment to perform photoactivation experiments.
将来の方向性
There are several future directions for the use of NBC in scientific research. One potential application is in the study of pain and analgesia. NBC has been shown to selectively bind to the glycine receptor, which is involved in pain modulation. By using NBC as a photoactivatable ligand, researchers can study the function of the glycine receptor in pain modulation and potentially develop new therapies for pain management.
Another future direction for NBC is in the study of neurological disorders such as epilepsy and Parkinson's disease. NBC has been shown to selectively bind to the GABA-A receptor, which is involved in the regulation of neuronal excitability. By using NBC as a photoactivatable ligand, researchers can study the function of the GABA-A receptor in these disorders and potentially develop new therapies.
Conclusion:
In conclusion, N-(3-nitrobenzyl)cycloheptanamine is a potent photoactivatable compound that has gained significant attention in scientific research due to its potential applications in various fields. NBC can be used as a photoactivatable ligand to selectively bind to specific ion channels or receptors, allowing researchers to study their function and properties in a controlled manner. While NBC has some limitations, its potential applications in pain management and neurological disorders make it an exciting area of research for the future.
合成法
The synthesis of NBC involves the reaction of 3-nitrobenzyl chloride with cycloheptanamine in the presence of a base. The reaction proceeds through a nucleophilic substitution mechanism, where the amine group of cycloheptanamine attacks the electrophilic carbon of the nitrobenzyl chloride. The resulting product is NBC, which can be purified using various techniques such as column chromatography or recrystallization.
特性
CAS番号 |
332108-56-2 |
|---|---|
製品名 |
N-(3-nitrobenzyl)cycloheptanamine |
分子式 |
C14H20N2O2 |
分子量 |
248.32 g/mol |
IUPAC名 |
N-[(3-nitrophenyl)methyl]cycloheptanamine |
InChI |
InChI=1S/C14H20N2O2/c17-16(18)14-9-5-6-12(10-14)11-15-13-7-3-1-2-4-8-13/h5-6,9-10,13,15H,1-4,7-8,11H2 |
InChIキー |
MNFNIGCTFAIZQF-UHFFFAOYSA-N |
SMILES |
C1CCCC(CC1)NCC2=CC(=CC=C2)[N+](=O)[O-] |
正規SMILES |
C1CCCC(CC1)NCC2=CC(=CC=C2)[N+](=O)[O-] |
溶解性 |
24.6 [ug/mL] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![[4-(2,5-Dimethyl-pyrrol-1-yl)-phenyl]-acetic acid](/img/structure/B187347.png)
![N-{[4-(5,7-dimethyl-1,3-benzoxazol-2-yl)phenyl]carbamothioyl}-3,4,5-trimethoxybenzamide](/img/structure/B187348.png)
![1-Ethylsulfanylmethyl-2,8,9-trioxa-5-aza-1-sila-bicyclo[3.3.3]undecane](/img/structure/B187349.png)
![5-(Phenylsulfanylmethyl)-4,6,11-trioxa-1-aza-5-silabicyclo[3.3.3]undecane](/img/structure/B187351.png)
![1H-Indene-1-methanol,4-[[(1,1-dimethylethyl)dimethylsilyl]oxy]octahydro-a,7a-dimethyl-,(aS,1S,3aR,4S,7aR)-](/img/structure/B187352.png)
![N-[(3,4-dimethoxyphenyl)carbamothioyl]benzamide](/img/structure/B187357.png)
![2-[(4-methoxybenzoyl)amino]-N-[3-methyl-1-(naphthalen-1-ylamino)-1-oxobutan-2-yl]benzamide](/img/structure/B187358.png)

![N-[1-(2-Bromoanilino)-3-methyl-1-oxobutan-2-yl]-2-(4-methoxybenzamido)benzamide](/img/structure/B187360.png)
![2-[(Cyanomethyl)sulfanyl]-4,6-diphenylnicotinonitrile](/img/structure/B187362.png)
![7-tert-butyl-2-(3-chlorophenyl)-2,3,5,6,7,8-hexahydro-1H-[1]benzothiolo[2,3-d]pyrimidin-4-one](/img/structure/B187363.png)
![7-Chloro-2,5-dimethylpyrazolo[1,5-a]pyrimidine](/img/structure/B187364.png)
![2-amino-4-(2,4-dichlorophenyl)-4H-benzo[h]chromene-3-carbonitrile](/img/structure/B187367.png)